N,N'-bis(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)ethane-1,2-diamine
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Overview
Description
N,N’-bis(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)ethane-1,2-diamine: is a complex organic compound that features a unique structure with two tetrahydrophenanthrene groups attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)ethane-1,2-diamine typically involves the reaction of 1,2,3,4-tetrahydrophenanthrene with ethane-1,2-diamine under specific conditions. The process may include:
Condensation Reaction: The initial step involves the condensation of 1,2,3,4-tetrahydrophenanthrene with formaldehyde to form a bis(1,2,3,4-tetrahydrophenanthren-9-ylmethyl) intermediate.
Amine Addition: The intermediate is then reacted with ethane-1,2-diamine in the presence of a catalyst, such as an acid or base, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the amine groups, where various substituents can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure allows for potential use in drug design and development, particularly as a scaffold for creating new therapeutic agents.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Polymer Industry: It can be incorporated into polymer chains to modify their properties, such as increasing thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which N,N’-bis(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)ethane-1,2-diamine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.
Comparison with Similar Compounds
N,N’-bis(2-aminoethyl)ethane-1,2-diamine: A similar diamine compound with different substituents.
N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine: Another diamine with pyridyl groups instead of tetrahydrophenanthrene.
Uniqueness: N,N’-bis(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)ethane-1,2-diamine is unique due to the presence of tetrahydrophenanthrene groups, which impart specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
CAS No. |
5431-87-8 |
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Molecular Formula |
C32H36N2 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydrophenanthren-9-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C32H36N2/c1-3-11-27-23(9-1)19-25(29-13-5-7-15-31(27)29)21-33-17-18-34-22-26-20-24-10-2-4-12-28(24)32-16-8-6-14-30(26)32/h5-8,13-16,19-20,33-34H,1-4,9-12,17-18,21-22H2 |
InChI Key |
FHKUOAVORKIRNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C3=CC=CC=C23)CNCCNCC4=CC5=C(CCCC5)C6=CC=CC=C64 |
Origin of Product |
United States |
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